
7-Ethoxy-5-methoxy-2,3-dihydrobenzofuran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-5-methoxy-2,3-dihydrobenzofuran-4-ol is a compound belonging to the benzofuran family, which is known for its diverse biological activities and potential applications in medicinal chemistry. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound, with its unique ethoxy and methoxy substituents, exhibits interesting chemical properties and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-5-methoxy-2,3-dihydrobenzofuran-4-ol can be achieved through several methods. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethoxy-5-methoxy-2,3-dihydrobenzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofurans.
Wissenschaftliche Forschungsanwendungen
7-Ethoxy-5-methoxy-2,3-dihydrobenzofuran-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying benzofuran chemistry.
Industry: It can be used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 7-Ethoxy-5-methoxy-2,3-dihydrobenzofuran-4-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes . Its antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methoxy-2,3-dihydrobenzofuran-4-ol
- 5-Ethoxy-2,3-dihydrobenzofuran-4-ol
- 7-Ethoxy-2,3-dihydrobenzofuran-4-ol
Uniqueness
7-Ethoxy-5-methoxy-2,3-dihydrobenzofuran-4-ol is unique due to its specific combination of ethoxy and methoxy substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14O4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
7-ethoxy-5-methoxy-2,3-dihydro-1-benzofuran-4-ol |
InChI |
InChI=1S/C11H14O4/c1-3-14-9-6-8(13-2)10(12)7-4-5-15-11(7)9/h6,12H,3-5H2,1-2H3 |
InChI-Schlüssel |
WNPHSGTYMPJGQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2C(=C(C(=C1)OC)O)CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12869116.png)

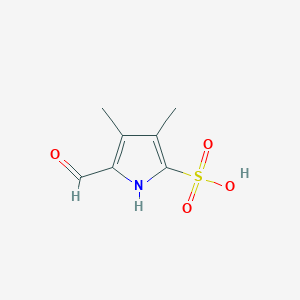

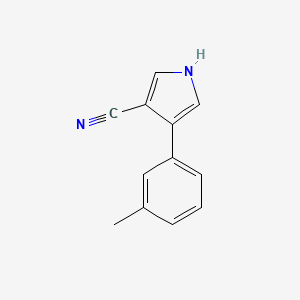
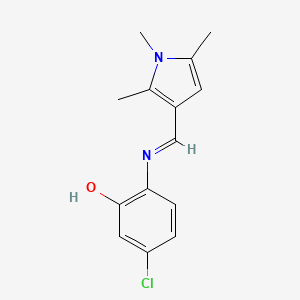
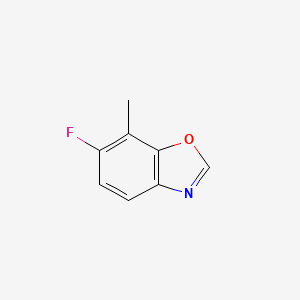
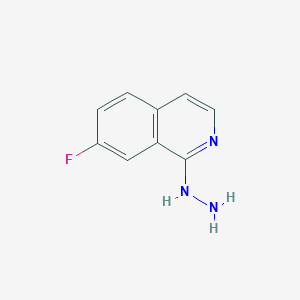
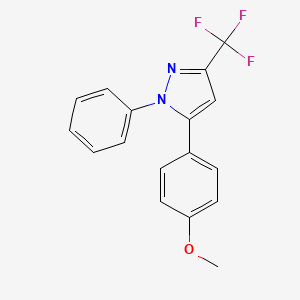
![2-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869174.png)
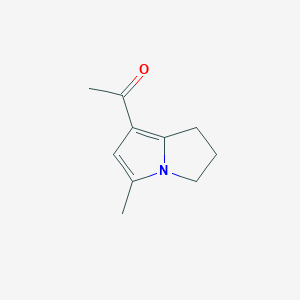
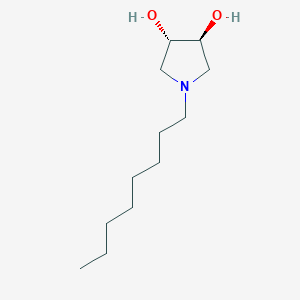
![1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869184.png)
![5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole](/img/structure/B12869196.png)
